ct-MZ1 -

ct-MZ1

Catalog Number: EVT-1534465
CAS Number:
Molecular Formula: C58H77Cl2N9O10S3
Molecular Weight: 1227.387
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ct-MZ1 is a novel cell permeable degrader of BRD4.
Source and Classification

The ct-MZ1 compound was synthesized as part of ongoing research into PROTAC technology, which utilizes bifunctional molecules to induce targeted protein degradation. The original MZ1 compound was developed by researchers at the University of Dundee, specifically by Michael Zengerle and Alessio Ciulli, who aimed to create an effective therapeutic agent against BRD4 . ct-MZ1 can be classified as a small molecule drug that functions through the ubiquitin-proteasome system, a critical pathway for protein regulation in eukaryotic cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of ct-MZ1 involves several key steps, primarily focusing on modifying the original MZ1 structure to improve its cellular permeability. The final step of ct-MZ1 synthesis is an S-alkylation reaction between an MZ1 analog containing a thiol group and a chloroalkane tosylate species. This method allows for the attachment of a tag that enhances cell permeability while maintaining the integrity of the compound's functional groups .

Molecular Structure Analysis

Structure and Data

The molecular structure of ct-MZ1 retains the essential components of MZ1, specifically the VHL ligand and the bromodomain inhibitor (+)-JQ1. The chemical formula for MZ1 is C25H30ClN5O3SC_{25}H_{30}ClN_5O_3S with a molecular weight of approximately 502.06 g/mol . The structural modifications made in ct-MZ1 focus on enhancing solubility and permeability without compromising its ability to bind effectively to BRD4.

Structural Features

  • E3 Ligase Binder: VHL ligand
  • Target Protein Binder: (+)-JQ1
  • Linker: Polyethylene glycol moiety that aids in solubility and permeability
Chemical Reactions Analysis

Reactions and Technical Details

ct-MZ1 operates through several chemical reactions that facilitate its mechanism of action:

  • Binding: ct-MZ1 binds to BRD4 via its JQ1 component.
  • Recruitment: The VHL ligand recruits the E3 ligase complex, facilitating ubiquitination.
  • Degradation: The ubiquitinated BRD4 is then targeted for proteasomal degradation.

These processes are crucial for achieving selective degradation of BRD4 over other BET proteins like BRD2 and BRD3 .

Mechanism of Action

Process and Data

The mechanism by which ct-MZ1 induces protein degradation involves several sequential steps:

  1. Binding to Target Protein: ct-MZ1 binds specifically to BRD4.
  2. Recruitment of E3 Ligase: The VHL component recruits E3 ligase, leading to ubiquitination.
  3. Proteasomal Degradation: Ubiquitinated BRD4 is directed towards proteasomal degradation.

This mechanism allows ct-MZ1 to effectively reduce BRD4 levels in cells, which has implications for cancer therapy due to BRD4's role in oncogenesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Moderate solubility at physiological pH (19 µg/ml at pH 6.8).
  • Permeability: Classified as low based on Caco-2 permeability assays (0.034 × 10⁻⁶ cm/s) indicating limited oral bioavailability but suitable for parenteral administration .

Chemical Properties

  • Stability: Metabolically stable in human hepatocytes with varying stability across species (88% in humans, 79% in mice) .
  • Inhibition Profile: Moderate inhibition observed against cytochrome P450 3A4, indicating potential drug-drug interactions.
Applications

Scientific Uses

ct-MZ1 has significant potential applications in cancer research, particularly in targeting BRD4-related pathways. Its ability to selectively degrade proteins involved in oncogenic processes makes it a valuable tool for studying cancer biology and developing new therapeutic strategies. Additionally, it serves as a model compound for further development within the PROTAC field, paving the way for novel treatments targeting various diseases linked to dysregulated protein levels .

Properties

Product Name

ct-MZ1

IUPAC Name

(2S,4R)-1-((R)-2-(2-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)thio)propan-2-yl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Molecular Formula

C58H77Cl2N9O10S3

Molecular Weight

1227.387

InChI

InChI=1S/C58H77Cl2N9O10S3/c1-37-39(3)82-57-50(37)51(42-15-17-44(60)18-16-42)64-46(54-67-66-40(4)69(54)57)32-48(71)61-20-22-76-24-25-77-27-28-79-35-49(72)65-53(58(5,6)81-30-29-78-26-23-75-21-10-8-7-9-19-59)56(74)68-34-45(70)31-47(68)55(73)62-33-41-11-13-43(14-12-41)52-38(2)63-36-80-52/h11-18,36,45-47,53,70H,7-10,19-35H2,1-6H3,(H,61,71)(H,62,73)(H,65,72)/t45-,46+,47+,53-/m1/s1

InChI Key

LQPZEKJHVGGFIQ-MMTYVPSSSA-N

SMILES

O=C([C@H]1N(C([C@H](C(C)(SCCOCCOCCCCCCCl)C)NC(COCCOCCOCCNC(C[C@H]2C3=NN=C(C)N3C4=C(C(C)=C(C)S4)C(C5=CC=C(Cl)C=C5)=N2)=O)=O)=O)C[C@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6

Solubility

Soluble in DMSO

Synonyms

ct-MZ1; ct MZ1; ctMZ1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.